2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide
Description
2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide (CAS: 98183-15-4, molecular formula: C19H23N3O3S, molecular weight: 373.47 g/mol) is a benzimidazole derivative with a thioether-linked acetyl-oxopropyl group and a cyclohexyl carboxamide substituent. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its structural versatility . The benzimidazole core enables interactions with biological targets, while its substituents modulate physicochemical properties such as solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxopentan-3-ylsulfanyl)benzimidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12(23)17(13(2)24)26-19-21-15-10-6-7-11-16(15)22(19)18(25)20-14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNJDHQMZUHVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541090 | |
| Record name | N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98183-15-4 | |
| Record name | N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the cyclohexyl group and the thioester linkage. Common reagents used in these reactions include acetic anhydride, cyclohexylamine, and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the thioester linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives. These products can be further utilized in various chemical and pharmacological studies .
Scientific Research Applications
2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester linkage allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Benzimidazole Derivatives in Alzheimer’s Disease (AD) Therapeutics
Structural Analogues :
- Bis(alkylamino)piperazine-substituted benzimidazoles (): These compounds replace the quinoline moiety in chloroquine derivatives with a benzimidazole core and exhibit lysosomotropic activity, reducing amyloid-β (Aβ) peptide release by stabilizing amyloid precursor protein C-terminal fragments (APP-CTFs).
Comparison :
- Key Structural Differences: The target compound features a thioether-linked acetyl-oxopropyl group and cyclohexyl carboxamide instead of a bis(alkylamino)piperazine chain.
- Functional Impact: While both compound classes inhibit lysosome-mediated Aβ production, the target compound’s thioether group may enhance membrane permeability due to increased lipophilicity.
- Oral Bioavailability : highlights oral efficacy for piperazine-substituted benzimidazoles, but the target compound’s pharmacokinetics remain uncharacterized.
FabI Inhibitors for Antibiotic Development
Structural Analogues :
- N-Benzyl benzimidazoles (): These compounds inhibit enoyl-acyl carrier protein reductase (FabI) in Francisella tularensis, a biowarfare agent. Metabolic stability studies identified hotspots on the benzyl ring and benzimidazole core.
Comparison :
- Metabolic Stability : N-Benzyl derivatives exhibit rapid hepatic microsomal degradation, whereas the cyclohexyl group in the target compound may resist oxidation due to its aliphatic nature. ’s in silico models suggest larger, more polar molecules (e.g., cyclohexyl-containing derivatives) show improved metabolic stability .
Nonlinear Optical (NLO) Materials
Structural Analogues :
Data Tables
Table 1. Structural and Functional Comparison of Benzimidazole Derivatives
Table 2. Physicochemical Properties
| Property | Target Compound | AD Therapeutics (Piperazine) | FabI Inhibitors (N-Benzyl) | NLO Materials (Spbzl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 373.47 | ~400–450 | ~350–400 | ~300–350 |
| Topological Polar Surface Area | ~90 Ų* | ~110 Ų | ~80 Ų | ~120 Ų |
| Metabolic Stability | Unknown | Moderate | Low | N/A |
| Key Application | Chemical Intermediate | Alzheimer’s disease | Antibiotics | Optical materials |
*Calculated using ChemDraw.
Biological Activity
2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide, with the CAS number 98183-15-4, is a synthetic compound that belongs to the benzimidazole class. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes a thioester linkage, which is crucial for its biological interactions.
- Molecular Formula : C19H23N3O3S
- Molecular Weight : 373.47 g/mol
- Density : 1.34 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thioester group facilitates the formation of covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt critical biological pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that compounds similar to this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | Birajdar et al., 2013 |
| Escherichia coli | 4 | Birajdar et al., 2013 |
| Pseudomonas aeruginosa | 8 | Birajdar et al., 2013 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. Recent investigations into compounds related to this compound have demonstrated efficacy against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in glioma and breast cancer models.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Glioma | 5.0 | McEachern et al., 2013 |
| Breast Cancer | 7.5 | McEachern et al., 2013 |
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in preclinical settings:
- Study on Glioma Cells : A study demonstrated that a related benzimidazole derivative effectively reduced glioma cell viability through multiple mechanisms, including apoptosis and inhibition of the AKT pathway .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of various benzimidazole derivatives, showing significant inhibition against resistant strains of bacteria, suggesting that modifications in the structure could enhance potency .
Q & A
Q. How should contradictory data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls.
- Meta-analysis : Pool data from structurally related compounds (e.g., tetrazole-containing analogs) to identify trends in substituent-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
